molecular formula C8H18O3S B2383350 2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol CAS No. 856368-24-6

2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol

Cat. No.: B2383350
CAS No.: 856368-24-6
M. Wt: 194.29
InChI Key: MJGDDYDIULQMTE-UHFFFAOYSA-N
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Description

2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol is an organic compound with the molecular formula C8H18O3S It is a thiol derivative of triethylene glycol monoethyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol typically involves the reaction of triethylene glycol monoethyl ether with a thiolating agent. One common method is the reaction of triethylene glycol monoethyl ether with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions usually involve the use of an acid catalyst and a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of thiol-based biochemical processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect cellular pathways and biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethanethiol
  • 2-[2-(2-Ethoxyethoxy)ethanol
  • 2-[2-(2-Methoxyethoxy)ethanol

Uniqueness

2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol is unique due to its specific combination of ethoxy and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S/c1-2-9-3-4-10-5-6-11-7-8-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGDDYDIULQMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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